4,4,4-trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one
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Overview
Description
4,4,4-Trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups, a hydroxy group, and a piperidine ring
Preparation Methods
The synthesis of 4,4,4-trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one involves multiple steps. One common synthetic route includes the reaction of a trifluoromethyl ketone with a piperidine derivative under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve the optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the hydroxy group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to ensure optimal reaction rates and product formation .
Scientific Research Applications
4,4,4-Trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group and piperidine ring contribute to the compound’s binding affinity and specificity, facilitating its effects on biological pathways .
Comparison with Similar Compounds
Similar compounds to 4,4,4-trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one include:
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: Known for its cytotoxic activity against tumor cells.
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione: Used in early discovery research for its unique chemical properties.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-10-9-17(11(18)3-4-13(14,15)16)7-5-12(10,19)6-8-20-2/h10,19H,3-9H2,1-2H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRKDBPZMOUESN-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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